![molecular formula C10H10O5 B2739747 7-甲氧基-2,3-二氢苯并[b][1,4]二噁烷-6-羧酸 CAS No. 1119833-01-0](/img/structure/B2739747.png)

7-甲氧基-2,3-二氢苯并[b][1,4]二噁烷-6-羧酸

货号:

B2739747

CAS 编号:

1119833-01-0

分子量:

210.185

InChI 键:

WZJGVPWIHHYBEG-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

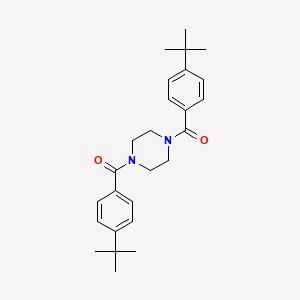

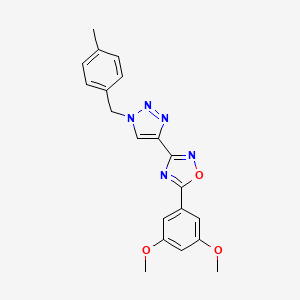

“7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10O5 . It contains a total of 26 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .

Molecular Structure Analysis

The molecular structure of “7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 3 ethers (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” include a molecular weight of 210.18, and it has 2 rotatable bonds. It also has a topological polar surface area of 65 .科学研究应用

合成和化学转化

- 对甲氧基苯甲酸衍生物及其与各种化学物质反应的相关化合物进行研究,突出了这些化合物在合成具有潜在生物活性的新型化学实体中的重要性。例如,对 4-甲氧基-α-甲基苄基酯的氧化脱苄基化研究强调了甲氧基苯甲酸在有机合成中的用途,特别是在引入羧酸保护基团和促进其在特定条件下水解方面 (Yoo et al., 1990)。

生物活性

- 对结构类似于 7-甲氧基-2,3-二氢苯并[b][1,4]二氧杂环-6-羧酸的化合物进行了研究,以了解其对各种癌细胞系的细胞毒性作用,表明甲氧基苯甲酸衍生物在开发新的抗癌剂中的潜力。例如,从 Clausena lansium 中分离出的两种新化合物对多种肿瘤细胞系表现出中等的细胞毒性,表明此类化合物与癌症研究的相关性 (Jiang et al., 2014)。

抗菌活性

- 由苯并噻唑和羧酸(包括甲氧基苯甲酸变体)衍生的吡啶衍生物的合成和评估显示出对细菌和真菌的不同抗菌活性。这表明甲氧基苯甲酸衍生物在开发新的抗菌剂中的作用 (Patel et al., 2011)。

农业应用

- 已分析了包括甲氧基苯甲酸衍生物在内的苯并恶嗪类在田间种植小麦品种根中的浓度。这些化合物在植物对病原体的抗性中起着至关重要的作用,并具有化感作用,突出了甲氧基苯甲酸衍生物的农业意义 (Stochmal et al., 2006)。

属性

IUPAC Name |

6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJGVPWIHHYBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)O)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

In a 2 mL microwave vial, methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (273 mg, 1 mmol) and CuBr (14.3 mg, 0.1 mmol) were dissolved in dry DMF and was placed in ice bath. Sodium methoxide (540 mg, 10 mmol) was added into the reaction mixture dropwise while stirring at 0° C. The reaction was warmed to room temperature and stirred for 45 minutes. The reaction was then placed in a microwave reactor for 5 minutes at 135° C. The reaction mixture was dissolved in water and washed with ethyl acetate. The water layer was collected and acidified to pH 4 with 1M HCl. The product was extracted using ethyl acetate then dried over sodium sulfate. The solvent was evaporated under vacuum to give the desired intermediate of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid which was used directly without further purification. Yield 57%. MS M+H calculated 211.1, found 211.1.

Quantity

273 mg

Type

reactant

Reaction Step One

[Compound]

Name

CuBr

Quantity

14.3 mg

Type

reactant

Reaction Step One

Name

Sodium methoxide

Quantity

540 mg

Type

reactant

Reaction Step Two

Yield

57%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)

![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)

![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)

![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)